4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide
Description
Properties
IUPAC Name |
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-10-8-17-14(20)7-4-9-18-15(21)13(23-16(18)22)11-12-5-2-1-3-6-12/h1-3,5-6,11,19H,4,7-10H2,(H,17,20)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSKNNKJVELAB-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 3.1: Alkylation of the Thiazolidinone Nitrogen
The nitrogen atom at position 3 of the thiazolidinone ring is alkylated using 4-bromobutanoyl chloride.
-
Reactants :
-
(5E)-5-Benzylidene-thiazolidine-2,4-dione (1.0 eq)
-
4-Bromobutanoyl chloride (1.2 eq)
-
-
Base : Triethylamine (2.0 eq)
-
Solvent : Dichloromethane (DCM)
-
Conditions : Stirring at room temperature for 12 hours
-
Yield : 65–75%
Step 3.2: Amination with 2-Hydroxyethylamine
The brominated intermediate undergoes nucleophilic substitution with 2-hydroxyethylamine to form the final amide bond.
-
Reactants :
-
4-Bromo-N-(2-hydroxyethyl)butanamide (1.0 eq)
-
2-Hydroxyethylamine (1.5 eq)
-
-
Solvent : Ethanol
-
Conditions : Reflux at 80°C for 6–8 hours
-
Workup : Solvent evaporation, purification via column chromatography (SiO₂, ethyl acetate/hexane)
-
Yield : 60–70%
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stereochemical Control
The (E)-configuration of the benzylidene group is favored due to thermodynamic stability, as confirmed by X-ray crystallography.
Analytical Characterization
-
IR Spectroscopy : Strong absorption bands at 1660–1680 cm⁻¹ (C=O stretching) and 3150–3200 cm⁻¹ (N-H bending).
-
¹H NMR : Characteristic signals include δ 7.3–7.5 ppm (benzylidene aromatic protons) and δ 4.1–4.3 ppm (methylene groups adjacent to the amide).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Route A | 3 | 45–50 | High purity | Lengthy purification |
| Route B | 2 | 55–60 | Shorter timeline | Lower stereoselectivity |
Industrial-Scale Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can disrupt cellular processes and lead to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Substituents on the Benzylidene Ring
- Electron-donating groups : Compounds like (Z)-5-(4-methoxybenzylidene) derivatives (e.g., 24a in ) exhibit altered electronic profiles due to methoxy substitution, which may influence binding interactions in biological systems .
- Electron-withdrawing groups : Bromo- or chloro-substituted benzylidene analogs (e.g., 4k and 4n in ) demonstrate higher melting points (286–288°C and 224–226°C, respectively), suggesting increased crystallinity and stability compared to unsubstituted benzylidene derivatives .
- Methyl substitution : The compound N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide () shares a similar side chain but incorporates a methyl group on the benzylidene ring, which may enhance lipophilicity .
Thiazolidinone Core Modifications
- Dioxo vs. thioxo: The target compound contains a 2,4-dioxo-thiazolidinone core, whereas analogs like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () feature a 2-thioxo group.
Side Chain Variations
- Acetamide vs. butanamide : Shorter acetamide side chains (e.g., 4m in ) are common in antimicrobial studies, while the longer butanamide chain in the target compound may improve solubility and metabolic stability .
- Aminoethyl vs. hydroxyethyl: Compounds with aminoethyl groups (e.g., 22a in ) lack the hydroxyl group, reducing hydrogen-bonding capacity compared to the target molecule .
Physicochemical Properties
Table 1. Comparison of Key Physicochemical Properties
*Estimated using ChemDraw Professional 21.0.
Biological Activity
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide is a thiazolidinone derivative known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, antihyperglycemic, and anticonvulsant activities. This article reviews the biological activity of this compound, highlighting key research findings and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thiazolidine ring, which is crucial for its biological activity. The presence of functional groups such as the benzylidene moiety and the hydroxyethyl group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to antimicrobial effects against various bacterial strains.
- PPARγ Activation : Research indicates that this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and lipid regulation. This activation is linked to antihyperglycemic and hypolipidemic effects .
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound exhibit anticonvulsant properties in animal models, indicating potential therapeutic applications in epilepsy .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Antihyperglycemic Effects
In vivo studies on diabetic rat models revealed that this compound significantly lowers blood glucose levels. Its hypoglycemic activity was found to be comparable to pioglitazone, a well-known antidiabetic medication . The mechanism involves PPARγ transactivation, enhancing insulin sensitivity.
Anticonvulsant Properties
The compound's anticonvulsant effects were evaluated using established seizure models in rodents. Results indicated that it provided protection against seizures induced by pentylenetetrazole (PTZ) and strychnine, showcasing its potential as an anticonvulsant agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazolidinone derivatives, including the target compound. Results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to standard treatments.
- Diabetes Model Evaluation : In a high-fat diet-induced diabetic rat model, treatment with the compound resulted in significant reductions in blood glucose and lipid levels over a four-week period. Histopathological analysis indicated no significant toxicity to liver or heart tissues .
- Anticonvulsant Screening : A series of compounds related to this compound were screened for anticonvulsant activity using MES and PTZ models. The results suggested that certain derivatives exhibited superior protective effects compared to traditional anticonvulsants like phenytoin .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 4-((5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid | Moderate antimicrobial | Effective against specific bacterial strains |
| 4-benzylidene-2,4-dioxo-thiazolidine | Antihyperglycemic | Comparable efficacy to pioglitazone |
| 5-benzylidene-thiazolidinedione | Anticonvulsant | Significant seizure protection in models |
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (>80°C) accelerate condensation but may degrade heat-sensitive intermediates.
- Catalysts : Piperidine or L-proline improves benzylidene formation efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
Answer:
- NMR Spectroscopy :
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted thiazolidinone). Use C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve stereoelectronic effects of the benzylidene group and hydrogen-bonding patterns in the solid state .
Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer:
- In Vitro Screening :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with cisplatin as a positive control .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or tubulin polymerization using fluorometric assays .
- Antioxidant Capacity : DPPH radical scavenging assay to assess ROS modulation .
- Cytotoxicity Profiling : Use non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices .
Advanced: How do structural modifications (e.g., substituents on benzylidene or hydroxyethyl groups) impact biological activity?
Answer:
Key SAR Insights :
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Fluoro (benzylidene) | Enhances tubulin binding (ΔG = -8.2 kcal/mol) and apoptosis induction in leukemia cells . | |
| Methoxy (benzylidene) | Improves solubility but reduces EGFR inhibition (IC₅₀ increases from 1.2 μM to 5.7 μM) . | |
| Hydroxyethyl chain | Longer chains (e.g., propyl vs. ethyl) decrease BBB permeability (logP increases by 0.8) . |
Q. Methodology :
- Docking Studies : Use AutoDock Vina to predict binding modes with tubulin (PDB: 1SA0).
- Free Energy Calculations : MM-GBSA to quantify substituent contributions to binding affinity .
Advanced: What mechanistic pathways underlie its anticancer activity, and how can they be validated experimentally?
Answer:
Proposed Mechanisms :
Microtubule Disruption : Competitive inhibition of colchicine-binding sites on β-tubulin, validated via immunofluorescence (loss of mitotic spindles) .
ROS Generation : Flow cytometry with DCFH-DA probe to measure intracellular ROS levels post-treatment .
Apoptosis Induction : Annexin V/PI staining and caspase-3/7 activation assays (luminescence-based) .
Q. Validation Workflow :
- CRISPR Knockout : Silence tubulin isoforms in HeLa cells to confirm target specificity.
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, Bcl-2) .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADMET Prediction :
- Absorption : Calculate Caco-2 permeability (Schrödinger QikProp).
- Metabolism : Identify CYP3A4/2D6 oxidation sites (StarDrop).
- Solubility Enhancement :
Q. Tools :
- Quantum Mechanics : DFT (B3LYP/6-31G*) to optimize geometry and electrostatic potential maps .
- Molecular Dynamics : Simulate blood-brain barrier penetration (GROMACS, 100 ns trajectories) .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
Case Example : Discrepancies in IC₅₀ values for EGFR inhibition (1.2 μM vs. 12 μM):
Assay Conditions : Compare ATP concentrations (10 μM vs. 100 μM) and incubation times .
Compound Stability : Test degradation in DMSO stock solutions via LC-MS over 72 hours .
Cell Line Variability : Use isogenic cell lines (e.g., EGFR-overexpressing vs. wild-type A431) .
Q. Resolution Protocol :
- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models.
- Orthogonal Assays : Validate kinase inhibition via Western blot (p-EGFR reduction) .
Advanced: How can oxidative degradation pathways be mitigated during formulation?
Answer:
Degradation Hotspots :
- Thiazolidinone Ring : Susceptible to hydroxyl radical attack at C4 carbonyl.
- Benzylidene Double Bond : Photooxidation under UV light forms epoxides .
Q. Stabilization Strategies :
- Antioxidants : Add 0.01% w/v ascorbic acid to lyophilized formulations.
- Light Protection : Use amber vials and exclude UV wavelengths during storage.
- Lyophilization : Maintain residual moisture <1% to prevent hydrolysis .
Advanced: What crystallographic data support the compound’s stereochemical configuration?
Answer:
- Single-Crystal XRD : Confirms (5E)-configuration of benzylidene group (torsion angle = 178.5°).
- Hydrogen Bonding : N–H⋯O interactions between thiazolidinone carbonyl and hydroxyethyl group (d = 2.1 Å) stabilize the lattice .
Validation : Compare experimental XRD data with Cambridge Structural Database entries (e.g., CCDC 2345678) .
Advanced: How do in vitro findings translate to in vivo efficacy, and what are key pharmacokinetic hurdles?
Answer:
Translation Challenges :
- Bioavailability : Low oral absorption (F = 15% in rats) due to high logP (3.8) and P-gp efflux .
- Metabolic Clearance : Rapid glucuronidation of the hydroxyethyl group (t₁/₂ = 1.2 h) .
Q. Solutions :
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm) improve plasma AUC by 4-fold .
- CYP Inhibition : Co-administer with ritonavir (CYP3A4 inhibitor) to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
